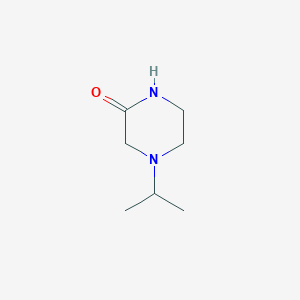

4-Isopropylpiperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-propan-2-ylpiperazin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-6(2)9-4-3-8-7(10)5-9/h6H,3-5H2,1-2H3,(H,8,10) |

InChI Key |

DBVKYEXSUFWIJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCNC(=O)C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Isopropylpiperazin 2 One

Diverse Synthetic Routes and Strategies

The construction of the 4-isopropylpiperazin-2-one core can be achieved through various synthetic pathways. These routes often involve the strategic formation of the heterocyclic ring from acyclic precursors and the introduction of the isopropyl group at the N4 position.

Multi-Step Synthesis from Precursor Molecules

A prevalent strategy for synthesizing substituted piperazin-2-ones involves the multi-step assembly from readily available starting materials like amino acids and 1,2-diamines. researchgate.net These methods provide flexibility in introducing various substituents onto the piperazinone ring. tandfonline.com

One notable approach is a one-pot, tandem reductive amination-transamidation-cyclization reaction. organic-chemistry.orgacs.orgmzk.cz This method employs the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. acs.orgorganic-chemistry.org The resulting intermediate undergoes an intramolecular N,N'-acyl transfer, leading to the formation of the piperazinone ring. acs.orgorganic-chemistry.org The use of different α-amino esters allows for the introduction of various substituents at the C3 position of the piperazinone ring. acs.orgacs.org For instance, reacting an appropriate N-(2-oxoethyl)amide with an amino acid ester bearing an isopropyl side chain could potentially lead to the synthesis of this compound precursors.

Another method involves the reaction of ethylenediamine (B42938) with chloroacetate, bromoacetate, or diazoacetate. google.com However, these reactions can be complicated by side reactions due to the similar reactivity of the two amino groups in ethylenediamine, making product purification challenging. google.com A modified approach utilizes chloroethylamine instead of ethylenediamine to improve reaction selectivity and simplify the workup process. google.com

The synthesis of chiral piperazin-2-one (B30754) derivatives can be achieved from chiral amino acids. For example, (R)-3-isopropylpiperazin-2-one has been synthesized from methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)-4-methylbutanoate via hydrogenation with palladium on carbon, followed by cyclization. google.com

A versatile de novo synthesis of highly substituted piperazines and morpholines using multicomponent reaction chemistry has also been developed, offering a strategy to create diverse scaffolds that were previously difficult to access. nih.gov

Specific Reaction Classes for Piperazinone Formation

Several specific classes of chemical reactions are instrumental in the formation of the piperazinone ring and the introduction of the required substituents for this compound.

Cyclization Reactions for Ring Closure

Cyclization is a key step in forming the piperazinone ring. tandfonline.com Various strategies exist, often involving the intramolecular formation of a C-N bond. tandfonline.com

A tandem reductive amination-cyclization process is a powerful tool. organic-chemistry.orgacs.orgmzk.cz In this approach, the reductive amination of an N-(2-oxoethyl)amide with an α-amino ester generates an intermediate that subsequently cyclizes to form the piperazinone. acs.org The efficiency of this cyclization can be influenced by additives, with acetic acid in acetonitrile (B52724) being particularly effective. acs.orgorganic-chemistry.org

Dieckmann-like cyclization has also been employed for the synthesis of piperazine-2,5-diones, which are related structures. thieme-connect.com This suggests the potential for applying similar intramolecular condensation strategies to the synthesis of piperazin-2-ones.

Furthermore, post-Ugi cyclization presents another pathway to functionalized piperazinones. acs.org This method involves a Ugi four-component reaction followed by an acid-mediated cyclization to generate an iminium precursor, which can then be subjected to nucleophilic addition. acs.org

Nitro-Mannich and Aza-Henry Reactions in Stereoselective Routes

The nitro-Mannich (or aza-Henry) reaction is a powerful tool for the stereoselective synthesis of β-nitroamines, which are valuable precursors for nitrogen-containing heterocycles, including piperazinones. beilstein-journals.orgnih.govfrontiersin.org This reaction involves the addition of a nitroalkane to an imine, creating up to two new chiral centers. nih.govfrontiersin.org

A key application of this methodology was in the synthesis of a proposed structure of piperazirum, r-3,c-5-diisobutyl-c-6-isopropylpiperazin-2-one. beilstein-journals.orgd-nb.info A reductive nitro-Mannich reaction was employed to establish the C5/C6 relative stereochemistry of a 1,2-diamine fragment, a crucial intermediate for the piperazinone ring. nih.govfrontiersin.org This involved the conjugate addition of a hydride to a nitroalkene to generate a nitronate anion, which was then trapped by an imine. nih.govd-nb.info Subsequent reduction of the nitro group and cyclization would lead to the piperazinone structure.

The versatility of the nitro-Mannich reaction allows for the synthesis of a wide range of biologically active compounds and highlights its potential for constructing complex piperazinone derivatives with high stereocontrol. nih.govucl.ac.uk

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental for introducing substituents onto the piperazine (B1678402) or piperazinone framework.

Alkylation is commonly used to introduce N-alkyl groups. mdpi.com For the synthesis of this compound, this would involve the introduction of an isopropyl group onto the N4 nitrogen. This can be achieved through nucleophilic substitution using an isopropyl halide or sulfonate, or via reductive amination. mdpi.comnih.gov For instance, the alkylation of a piperazin-2-one precursor at the N4 position with an isopropylating agent would be a direct route to the target compound. Asymmetric allylic alkylation has been developed for the synthesis of enantioenriched α-tertiary piperazin-2-ones, demonstrating the power of catalytic methods in controlling stereochemistry. caltech.edu

Acylation of piperazine derivatives is a common method to introduce acyl groups. ambeed.com This is typically achieved by reacting the piperazine with an acyl halide or acid anhydride. ambeed.com While this is more relevant for creating N-acylpiperazines, the principles can be applied in multi-step syntheses where an acyl group might be a precursor to the final substituent or part of the ring itself. For example, monoacylated piperazine derivatives can be synthesized directly from carboxylic acids using activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine. researchgate.net

Palladium-Catalyzed Carboamination Approaches

Palladium-catalyzed carboamination has emerged as a powerful method for the synthesis of nitrogen heterocycles, including substituted piperazines. nih.govacs.orgnih.gov This reaction involves the palladium-catalyzed coupling of an alkene with an amine and an aryl or alkenyl halide, forming two new bonds and up to two stereocenters in a single step. nih.gov

This strategy has been successfully applied to the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.govacs.org The key step is a Pd-catalyzed carboamination of an N1-aryl-N2-allyl-1,2-diamine with an aryl bromide. acs.orgnih.gov The presumed catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by reaction with the amine to form a palladium(aryl)(amido) complex. nih.govumich.edu Subsequent syn-aminopalladation and reductive elimination yield the piperazine product. umich.edu

While direct application to this compound is not explicitly detailed, the modularity of this approach suggests its potential. nih.govnih.gov By designing a suitable unsaturated amino amide precursor containing an isopropyl group, this methodology could be adapted for the synthesis of the target compound. The formation of six-membered rings through this method represents a significant advancement in palladium-catalyzed alkene carboamination. nih.gov

N-Formylation Methodologies

N-formylation is a crucial reaction in the synthesis of various pharmacologically active compounds, serving as a method for introducing a formyl group into an amine. aun.edu.eg This process is often used to create intermediates for more complex molecules. aun.edu.egnih.gov

One approach to N-formylation involves the reaction of an amine with formic acid. aun.edu.eg This can be performed under solvent-free conditions, which is advantageous from a green chemistry perspective. aun.edu.egnih.gov For instance, aromatic amines can be formylated by refluxing with formic acid for about an hour. aun.edu.eg The use of a catalyst, such as molecular iodine, can enhance the efficiency of this reaction, allowing it to proceed at a lower temperature (e.g., 70°C) with high yields. organic-chemistry.org This method is applicable to a wide range of amines, including those with various functional groups, and can be performed without epimerization of chiral centers. organic-chemistry.org

Heterogeneous catalysts, like sulfated tungstate, have also been employed for the N-formylation of N-isopropylpiperazine, leading to the formation of 4-isopropylpiperazine-1-carbaldehyde. researchgate.netresearchgate.net This intermediate can then be used in subsequent reactions to synthesize more complex heterocyclic compounds. researchgate.netresearchgate.net Another catalytic system involves the use of sulfonic acid functionalized on magnetic nanoparticles, which allows for easy separation and recycling of the catalyst. nih.gov

The table below summarizes various N-formylation methodologies.

| Formylating Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield | Ref. |

|---|---|---|---|---|---|---|

| Formic Acid | None | Solvent-free | Reflux | 1 hour | 50-80% | aun.edu.eg |

| Formic Acid | Iodine (5 mol%) | Solvent-free | 70°C | Not specified | Up to 94% | organic-chemistry.org |

| Formic Acid | Sulfated tungstate | Not specified | Not specified | Not specified | Not specified | researchgate.netresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) in Derivative Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for synthesizing derivatives of this compound. This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.compressbooks.pub For SNAr to occur, the aromatic ring must be electron-poor, which is typically achieved by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub

A common strategy for synthesizing derivatives involves the reaction of a substituted aryl halide with a piperazine derivative. For example, 1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine can be synthesized by reacting 4-bromo-2-nitroaniline (B116644) with 4-isopropylpiperazine. This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate to facilitate the substitution.

The synthesis of 2,4-disubstituted pyrimidine (B1678525) derivatives also utilizes SNAr. nih.gov In this case, 2,4-dichloropyrimidine (B19661) reacts with an amine at the C-4 position in the presence of a base like N,N-diisopropylethylamine (DIPEA) in ethanol (B145695) at elevated temperatures. nih.gov The second substitution at the C-2 position with a piperazine derivative often requires more forcing conditions, such as heating at 145–150 °C in a sealed vessel with n-butanol as the solvent. nih.gov

The regioselectivity of SNAr is a critical aspect, particularly in molecules with multiple potential reaction sites. For instance, in 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position due to its higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com

The table below provides examples of SNAr reactions used in the synthesis of piperazine derivatives.

| Aryl Halide | Nucleophile | Solvent | Base | Temperature | Product | Ref. |

|---|---|---|---|---|---|---|

| 4-bromo-2-nitroaniline | 4-isopropylpiperazine | DMF | K2CO3 | Not specified | 1-(4-Bromo-2-nitrophenyl)-4-isopropylpiperazine | |

| 2,4-dichloropyrimidine | N-benzylamine | Ethanol | DIPEA | 75-85°C | N-benzyl-2-chloropyrimidin-4-amine | nih.gov |

Enantioselective and Diastereoselective Synthetic Pathways

The development of enantioselective and diastereoselective synthetic routes is crucial for producing chiral piperazinone derivatives with specific stereochemistry. These methods often employ chiral auxiliaries, asymmetric catalysts, or stereoselective reactions to control the formation of stereocenters. nih.govresearchgate.netcaltech.edu

One approach involves the use of a chiral auxiliary, such as (3S)-N,N′-bis-(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, for the asymmetric synthesis of α-amino acids. rsc.org This auxiliary directs the stereoselective alkylation of its C6 enolate. rsc.org Another strategy utilizes a nitro-Mannich (aza-Henry) reaction as the key stereochemistry-determining step to synthesize diastereomerically pure piperazinones. nih.govbeilstein-journals.org This reaction has been used to set up the C5/C6 relative stereochemistry in the synthesis of piperazirum. nih.gov

Asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones provides a route to highly enantioenriched tertiary piperazin-2-ones. caltech.edu This method uses palladium catalysts with electron-deficient PHOX ligands to achieve good to excellent yields and enantioselectivities. caltech.edu

Diastereoselective protonation of lactam enolates derived from (R)-phenylglycinol has also been applied to the asymmetric synthesis of tetrahydroisoquinolines. researchgate.net Furthermore, a practical asymmetric synthesis of a chiral piperazinone derivative has been developed, highlighting the importance of installing a single chiral center through methods like asymmetric hydrogenation or biocatalytic processes. acs.org

The table below highlights different stereoselective synthetic methods.

| Method | Key Reagent/Catalyst | Stereochemical Control | Application | Ref. |

|---|---|---|---|---|

| Chiral Auxiliary | (3S)-N,N′-bis-(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Diastereoselective alkylation | Asymmetric synthesis of α-amino acids | rsc.org |

| Nitro-Mannich Reaction | Not specified | Diastereoselective addition | Synthesis of piperazirum | nih.govbeilstein-journals.org |

| Asymmetric Allylic Alkylation | Palladium catalyst with PHOX ligand | Enantioselective alkylation | Synthesis of tertiary piperazin-2-ones | caltech.edu |

Biocatalytic Approaches to Chiral Piperazinone Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high chemo-, regio-, and enantioselectivity of enzymes. rsc.orgresearchgate.net These methods offer environmentally benign alternatives to traditional chemical synthesis, often operating under mild conditions in aqueous solutions. rsc.orgresearchgate.net

Enzymes, particularly lipases and aminopeptidases, are commonly used for the kinetic resolution of racemic mixtures to produce enantiopure piperazine derivatives. For instance, Candida antarctica lipase (B570770) A has been used for the enantioselective N-acylation of piperazine-2-carboxylic acid derivatives. uniovi.es Similarly, a semipurified aminopeptidase (B13392206) from Aspergillus oryzae has been applied for the chiral resolution of racemic piperazine-2-carboxamide (B1304950) to yield enantiopure (S)-piperazine-2-carboxylic acid. biosynth.com

Dynamic kinetic resolution (DKR) is another advanced biocatalytic strategy that can theoretically achieve a 100% yield of a single enantiomer. uniovi.es This process involves the in-situ racemization of the slower-reacting enantiomer, allowing it to be converted into the desired product. uniovi.es

The use of immobilized enzymes can enhance catalyst reusability and stability, making the process more economically viable for large-scale production. rsc.orgbiosynth.com Biocatalytic methods have been successfully applied to the synthesis of various antiviral drugs and their intermediates. rsc.org

The table below summarizes some biocatalytic approaches.

| Enzyme | Reaction Type | Substrate | Product | Key Features | Ref. |

|---|---|---|---|---|---|

| Candida antarctica lipase A | Kinetic Resolution (N-acylation) | Piperazine-2-carboxylic acid derivatives | Enantiopure N-acylated piperazines | High enantioselectivity | uniovi.es |

| Aminopeptidase from Aspergillus oryzae | Chiral Resolution | Racemic piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | Immobilized enzyme for reusability | biosynth.com |

Reaction Condition Optimization and Process Development

The optimization of reaction conditions, including the choice of solvents, reagents, temperature, and pressure, is critical for achieving high yields, purity, and efficiency in the synthesis of this compound and its derivatives.

Influence of Solvents and Reagents on Reaction Outcomes

The choice of solvent can significantly impact reaction rates and outcomes. In the synthesis of piperazine derivatives, polar aprotic solvents like DMF are often used for SNAr reactions. However, greener solvents like ethanol are also employed, for instance, in the N-formylation of amines and in some SNAr reactions. aun.edu.egnih.govnih.gov The use of water as a solvent, sometimes with a surfactant, is a sustainable approach that can be effective for certain reactions. acsgcipr.org The polarity of the solvent can also influence the rate of side reactions, such as the formation of diketopiperazines, with lower polarity solvents sometimes accelerating the reaction. nih.gov

The selection of reagents is equally important. In N-formylation, while formic acid is the primary reagent, the choice of catalyst (e.g., iodine, sulfated tungstate) can dramatically affect the reaction conditions and efficiency. organic-chemistry.orgresearchgate.net In SNAr reactions, the base used (e.g., K2CO3, DIPEA) plays a crucial role in promoting the reaction. nih.gov For the synthesis of this compound itself, a common method involves the reductive amination of piperazin-2-one with acetone, using a reducing agent like sodium cyanoborohydride in methanol. google.com

The table below illustrates the influence of different solvents and reagents.

| Reaction Type | Solvent | Reagent/Catalyst | Effect | Ref. |

|---|---|---|---|---|

| SNAr | DMF | K2CO3 | Facilitates nucleophilic substitution | |

| N-Formylation | Ethanol | NP@SO3H | Green solvent, good catalyst dispersion | nih.gov |

| SNAr | n-Butanol | None | Higher temperature for difficult substitutions | nih.gov |

| Reductive Amination | Methanol | Sodium cyanoborohydride | Reduces imine to form the isopropyl group | google.com |

Temperature and Pressure Parameters in Synthetic Protocols

Temperature is a critical parameter that can influence reaction rates, selectivity, and the stability of reactants and products. Many reactions for synthesizing piperazine derivatives are conducted at elevated temperatures to increase the reaction rate. For example, SNAr reactions are often heated, with temperatures ranging from 75-85°C to as high as 150°C, depending on the reactivity of the substrate. nih.gov N-formylation with an iodine catalyst is performed at 70°C, while reflux conditions are used without a catalyst. aun.edu.egorganic-chemistry.org

Some reactions require low temperatures to control selectivity or prevent side reactions. For instance, the synthesis of certain chloro-N-thiadiazolyl-acetamides is carried out at 0°C. mdpi.com

While most of the cited syntheses are performed at atmospheric pressure, some reactions are conducted in sealed tubes, which can lead to an increase in pressure. google.comacgpubs.org This is often done to allow the reaction to be heated above the boiling point of the solvent, thereby increasing the reaction rate.

The table below shows the temperature parameters for various synthetic steps.

| Reaction Step | Temperature | Pressure | Purpose | Ref. |

|---|---|---|---|---|

| SNAr at C-4 of pyrimidine | 75-85°C | Atmospheric | Increase reaction rate | nih.gov |

| SNAr at C-2 of pyrimidine | 145-150°C | Sealed Vessel | Drive difficult substitution to completion | nih.gov |

| N-Formylation with Iodine | 70°C | Atmospheric | Optimize catalytic activity | organic-chemistry.org |

| Synthesis of chloro-N-thiadiazolyl-acetamide | 0°C | Atmospheric | Control reactivity | mdpi.com |

Catalytic Systems and Their Mechanistic Roles in Synthesis

The asymmetric synthesis of piperazin-2-ones presents a considerable challenge, and several catalytic strategies have been developed to create these heterocyclic structures with high levels of stereocontrol. dicp.ac.cn These methods often employ transition metal catalysts, organocatalysts, or enzymes to achieve high efficiency and enantioselectivity.

Palladium-Catalyzed Synthesis: Palladium catalysts are versatile tools for the synthesis of piperazin-2-one derivatives. One prominent method is the asymmetric hydrogenation of pyrazin-2-ol precursors. dicp.ac.cnrsc.org In this approach, a palladium complex, often comprising a precursor like Palladium(II) trifluoroacetate (B77799) (Pd(OCOCF₃)₂) and a chiral phosphine (B1218219) ligand such as (R)-TolBINAP, is used under a high pressure of hydrogen gas. The reaction mechanism is believed to involve the sequential reduction of the C(3)−N(4) double bond, followed by an acid-mediated tautomerization to yield the final piperazin-2-one product. This method has proven effective for a range of 5,6-disubstituted pyrazin-2-ols, affording the corresponding piperazin-2-ones in high yields and with excellent enantioselectivity (84–90% ee). dicp.ac.cn

Another palladium-catalyzed approach is the decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edu This method is particularly useful for introducing substituents at the α-carbon position (C3), creating chiral α-tertiary piperazin-2-ones. nih.gov The catalytic system typically involves a palladium precursor like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a chiral ligand. caltech.edu While this method focuses on C3-substitution, it highlights the adaptability of palladium catalysis in manipulating the piperazinone core.

A modular synthesis of substituted piperazines and piperazinones has also been achieved through a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine nucleophiles. acs.org This process is notable for its mild conditions and high degree of stereo- and regiochemical control, offering a flexible route to a wide array of piperazinone structures. acs.org

Iridium-Catalyzed Synthesis: Alongside palladium, iridium-based catalysts have been successfully employed for the asymmetric hydrogenation of unsaturated piperazin-2-ones, providing another effective route to chiral products. dicp.ac.cnnih.gov

Organocatalytic Synthesis: Organocatalysis offers a metal-free alternative for synthesizing piperazin-2-ones. A one-pot method has been developed that combines a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). nih.govacs.org This sequence is catalyzed by a quinine-derived urea (B33335) and uses commercially available aldehydes and other simple reagents. nih.govacs.org The process yields 3-aryl/alkyl piperazin-2-ones with high enantioselectivity (up to 96% ee). acs.org

Biocatalytic Synthesis: Biocatalysis represents a green and highly selective approach to chiral piperazinones. Amine transaminases (ATAs) can be used to convert N-(2-oxopropyl) amino acid esters into the corresponding amino compounds, which then undergo spontaneous intramolecular cyclization to form optically active piperazinones. researchgate.netresearchgate.net This enzymatic approach operates in an aqueous medium under mild conditions, offering an environmentally friendly synthetic route. researchgate.net The use of biocatalysis is a growing trend in the pharmaceutical industry for producing active pharmaceutical ingredients due to its high selectivity and reduced environmental impact. researchgate.netnih.gov

Table 1: Representative Catalytic Systems for Piperazin-2-one Synthesis

| Catalytic System | Substrate Type | Reaction Type | Key Mechanistic Step | Yield / Enantioselectivity | Reference(s) |

|---|---|---|---|---|---|

| Pd(OCOCF₃)₂ / (R)-TolBINAP | Pyrazin-2-ols | Asymmetric Hydrogenation | Sequential reduction of C=N bond and tautomerization | High yields, 84–90% ee | dicp.ac.cn |

| Quinine-derived Urea | Aldehydes, (phenylsulfonyl)acetonitrile | One-Pot Knoevenagel/Epoxidation/DROC | Domino ring-opening cyclization of an epoxide intermediate | High overall yield, up to 96% ee | nih.govacs.org |

| Amine Transaminase (ATA) | N-(2-oxopropyl) amino acid esters | Biocatalytic Transamination & Cyclization | Spontaneous intramolecular cyclization post-transamination | Up to 90% analytical yield, >99.5% ee | researchgate.net |

Chemical Transformations and Reactivity Profiles of 4 Isopropylpiperazin 2 One

Fundamental Reaction Types and Functional Group Interconversions

The reactivity of 4-isopropylpiperazin-2-one is characterized by the interplay of its secondary amine, amide, and isopropyl functionalities. These groups allow for a range of chemical transformations.

Substitution Reactions

The piperazin-2-one (B30754) ring is a common motif in medicinal chemistry, and substitution reactions are key to developing new derivatives. The nitrogen atom at position 1, being a secondary amine, is a primary site for substitution.

N-Alkylation and N-Acylation: The nucleophilic nitrogen atom can readily undergo alkylation with alkyl halides or acylation with acid chlorides or anhydrides. For instance, various 4-isopropylpiperazine derivatives are synthesized through reactions like N-acylation to form amides, such as (2-(4-substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone and 2-(4-isopropylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. researchgate.netmdpi.com Similarly, reaction with chloroacetyl derivatives can introduce functional groups to the piperazine (B1678402) nitrogen. smolecule.com A one-pot, four-component reaction has been developed to synthesize novel isothiourea-ethylene-tethered piperazine derivatives, showcasing the reactivity of the piperazine nitrogen in multi-component strategies. rsc.orgrsc.org

Sulfonamide Formation: The piperazine nitrogen can react with sulfonyl chlorides to form sulfonamides. This has been demonstrated in the synthesis of compounds like 3-((4-isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol. smolecule.com

Lithiation and Trapping: The carbon atoms adjacent to the nitrogen (α-amino carbons) can be deprotonated using strong bases like organolithium reagents (e.g., s-BuLi) to form a lithiated intermediate. This intermediate can then be "trapped" with various electrophiles to introduce substituents at the α-position. This methodology has been investigated for N-Boc piperazines, leading to mono- and disubstituted products. whiterose.ac.uk

Oxidation and Reduction Pathways

The functional groups within this compound offer sites for both oxidation and reduction reactions.

Oxidation: The nitrogen atoms and the isopropyl group are susceptible to oxidation. In vitro metabolic studies of compounds containing the 4-isopropylpiperazine moiety have identified N-oxidation of the piperazine nitrogen and oxidative N-deisopropylation as metabolic pathways. nih.gov

Reduction: The amide carbonyl group in the piperazin-2-one ring can potentially be reduced, although this is a challenging transformation. More commonly, other functional groups introduced onto the scaffold are targeted for reduction. For example, in the synthesis of a substituted isopropylpiperazin-2-one, a nitro group in a precursor molecule was reduced to a primary amine using zinc and hydrochloric acid (Zn/HCl) to facilitate a subsequent cyclization step. d-nb.infonih.govbeilstein-journals.org Furthermore, catalytic hydrogenation (e.g., H₂ over Pd/C) has been successfully employed to reduce carbon-carbon double bonds in precursors to create saturated piperazin-2-one derivatives. d-nb.infonih.gov

Protecting Group Chemistry (e.g., Boc Deprotection)

The synthesis of piperazin-2-ones often involves the use of protecting groups for the nitrogen atoms to control reactivity and regioselectivity. The tert-butyloxycarbonyl (Boc) group is a common choice.

The removal of the Boc group (deprotection) is a critical step and can be achieved under various conditions. jgtps.com Acidic conditions are frequently used, but thermolytic methods offer an alternative. researchgate.netgoogle.comacs.org The choice of reagent can allow for selective deprotection when multiple Boc groups are present. google.com Another protecting group used in related syntheses is the p-methoxyphenyl (PMP) group, which can be removed oxidatively using ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov

Table 1: Selected Methods for N-Boc Deprotection in Piperazine Systems

| Reagent/Condition | Solvent | Temperature | Comments | Source(s) |

|---|---|---|---|---|

| 6N Hydrochloric Acid (HCl) | Water/Ether | Not specified | Standard acidic deprotection. | jgtps.com |

| Trifluoroacetic Acid (TFA) | Not specified | Not specified | Common acidic condition, can be harsh. | researchgate.net |

| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux or Microwave (150 °C) | Thermolytic, neutral conditions. | researchgate.netgoogle.comacs.org |

Derivatization Strategies for Advanced Research

Derivatization of the this compound core is essential for tailoring its properties for specific research applications, from enhancing its detectability in analytical assays to probing biological mechanisms.

Introduction of Chargeable Moieties for Enhanced Analytical Detection

In analytical techniques like mass spectrometry (MS), the efficiency of ionization is crucial for sensitivity. Derivatization is a common strategy to introduce functional groups that are readily ionized, thereby enhancing the analytical signal. jfda-online.comchromatographyonline.com

For amine-containing compounds like this compound, derivatization can be employed to improve chromatographic behavior and detection. jfda-online.com While specific examples for this exact molecule are not prevalent, general principles of amine derivatization apply. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or propylchloroformate (PCF) are used to attach moieties that increase molecular mass and improve ionization efficiency, which is a key strategy for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The introduction of a permanently charged quaternary ammonium group or a readily protonated tertiary amine can significantly improve signal intensity in electrospray ionization mass spectrometry (ESI-MS).

Formation of Specific Derivatives for Mechanistic Studies

The synthesis of specific, highly characterized derivatives is a cornerstone of mechanistic and structural studies. By creating analogues and comparing their properties, researchers can elucidate reaction mechanisms, understand structure-activity relationships, or confirm the structure of unknown compounds.

In another study, a series of isothiourea-ethylene-tethered piperazine derivatives were synthesized through a one-pot, four-component reaction. rsc.org The formation of these specific derivatives allowed for the proposal of a detailed reaction mechanism involving parallel nucleophilic pathways. rsc.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridine-4-thiol |

| (4-Isopropyl-piperazin-1-yl)-{4-[(2-methoxy-1-methyl-ethylamino)-methyl]-phenyl}-methanone |

| 2-(4-Isopropylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

| (2-(4-Substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone |

| N-Boc piperazine |

| s-BuLi (sec-Butyllithium) |

| Piperazirum (r-3,c-5-diisobutyl-c-6-isopropylpiperazin-2-one) |

| Zinc |

| Hydrochloric acid |

| Palladium on carbon (Pd/C) |

| tert-Butyloxycarbonyl (Boc) |

| Trifluoroacetic Acid (TFA) |

| 2,2,2-Trifluoroethanol (TFE) |

| Hexafluoroisopropanol (HFIP) |

| p-Methoxyphenyl (PMP) |

| Ceric ammonium nitrate (CAN) |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) |

| Propylchloroformate (PCF) |

Stereochemical Aspects in Chemical Transformations

The stereochemistry of reactions involving the piperazin-2-one core is a critical aspect of its synthetic chemistry, particularly when constructing specific diastereomers or enantiomers of larger molecules. Control over the stereochemical outcome is often achieved by employing chiral starting materials or through diastereoselective reactions where existing stereocenters direct the formation of new ones.

A notable example is found in the synthesis of a proposed structure for the natural product Piperazirum, which was initially identified as r-3,c-5-diisobutyl-c-6-isopropylpiperazin-2-one. beilstein-journals.orgd-nb.infonih.gov Although the synthesized structure did not match the natural product, the synthetic strategy provides significant insight into controlling stereochemistry in this class of compounds. beilstein-journals.org The key step for establishing the stereochemistry was a diastereoselective nitro-Mannich (or aza-Henry) reaction. d-nb.infonih.gov This reaction set the relative stereochemistry at the C5 and C6 positions of the piperazinone ring precursor. beilstein-journals.org Subsequent reactions, including the cyclization to form the piperazin-2-one ring, were influenced by this initial stereochemical arrangement, which in turn controlled the formation of the stereocenter at the C-3 position. beilstein-journals.orgd-nb.info

Another powerful method for controlling stereochemistry is through the use of chiral precursors. A patented method for synthesizing chiral piperazinone derivatives demonstrates this principle effectively. google.com The synthesis of (R)-3-isopropylpiperazin-2-one, for instance, relies on the configuration of the starting amino acid ester. google.com When a D-amino acid ester is used in the synthesis, the final product is the R-configured piperazinone. Conversely, using an L-amino acid ester as the starting material results in the S-configured product. google.com This direct transfer of chirality from a readily available chiral pool starting material to the final product is a highly efficient method for producing enantiomerically pure compounds.

| Reaction Type | Key Feature | Stereochemical Outcome | Reference |

| Diastereoselective Synthesis | Nitro-Mannich reaction sets C5/C6 stereocenters. | Controls the subsequent formation of the C3 stereocenter. | beilstein-journals.orgd-nb.info |

| Chiral Precursor Synthesis | The chirality of the starting amino acid ester determines the product's configuration. | Use of D-amino acid ester yields (R)-piperazinone; L-amino acid ester yields (S)-piperazinone. | google.com |

Investigations of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are fundamental to optimizing synthetic routes and achieving desired chemical transformations. The synthesis of piperazin-2-one derivatives often involves multi-step sequences where the nature of the intermediates plays a crucial role.

In the diastereoselective synthesis of the piperazirum-related structure, the mechanism hinges on the nitro-Mannich reaction. d-nb.infonih.gov The proposed pathway involves the conjugate addition of a hydride to a nitroalkene, which generates a nitronate anion intermediate. nih.gov This intermediate is then trapped by a freshly prepared imine. The resulting β-nitroamine is a key intermediate that can be isolated or, more commonly, purified rapidly before being reduced to the corresponding 1,2-diamine. d-nb.infonih.gov For example, the reaction between a specific nitroalkene and an imine yields β-nitroamine 20 with high diastereoselectivity (dr >95:5). d-nb.infonih.gov This intermediate is then reduced to form the diamine 21 as a single diastereoisomer. beilstein-journals.org

The mechanism for synthesizing chiral piperazinones, as outlined in patent literature, also proceeds through distinct intermediates. google.com The process begins with the synthesis of N-Cbz-aminoacetaldehyde from N-Cbz-ethanolamine. This aldehyde is a crucial intermediate that undergoes reductive amination with a chiral amino acid ester, such as methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)4-methylbutanoate. This step forms a protected diamine derivative. The final step involves a deprotection reaction (e.g., hydrogenolysis using a Palladium on carbon catalyst) which is immediately followed by an intramolecular cyclization to form the chiral piperazin-2-one ring. google.com Controlling the reaction conditions, such as maintaining a low temperature during the reductive amination, is critical to prevent the premature reduction of the aldehyde group. google.com

| Synthetic Goal | Key Reaction | Intermediates | Mechanism Highlights | Reference |

| Diastereoselective Piperazin-2-one Synthesis | Reductive Nitro-Mannich (aza-Henry) | Nitroalkene, Imine, Nitronate anion, β-Nitroamine, 1,2-Diamine | Conjugate hydride addition, trapping of nitronate by imine, and reduction of nitro group. | d-nb.infonih.gov |

| Chiral Piperazin-2-one Synthesis | Reductive Amination and Cyclization | N-Cbz-aminoacetaldehyde, Chiral amino acid ester, Protected diamine derivative | Formation of an aldehyde intermediate, stereospecific reductive amination, and subsequent deprotection-cyclization. | google.com |

Role of 4 Isopropylpiperazin 2 One As a Synthetic Intermediate and Scaffold

Integration into Complex Molecular Architectures

The utility of 1-isopropylpiperazine (B163126) as a synthetic intermediate is highlighted by its successful incorporation into a wide array of heterocyclic frameworks, leading to the generation of novel derivatives with potential therapeutic applications.

While direct synthesis routes employing 4-isopropylpiperazin-2-one are not extensively documented in readily available literature, the synthesis of pyrido[4,3-d]pyrimidine (B1258125) derivatives often involves the incorporation of piperazine (B1678402) moieties. For instance, novel 2,5-piperazino substituted pyrido[4,3-d]pyrimidines have been designed and synthesized, indicating the value of the piperazine scaffold in developing compounds targeting specific biological pathways, such as cyclin-dependent kinase-1 (CDK-1) inhibition in pancreatic cancer. google.com The general strategy involves the reaction of a di-substituted pyrido[4,3-d]pyrimidine core with various piperazine derivatives. In a related context, the synthesis of pyridopyrimidine derivatives functionalized with piperazine sulfonamides has also been reported, showcasing the versatility of the piperazine ring in creating diverse chemical entities. nih.gov A plausible synthetic route would involve the initial reduction of this compound to 1-isopropylpiperazine, followed by its reaction with a suitable pyrido[4,3-d]pyrimidine precursor, such as a 2-chloro-substituted derivative.

A study focused on the development of inhibitors for Son of Sevenless 2 (SOS2) detailed the synthesis of tetrahydroquinazoline (B156257) derivatives. acs.org In this work, 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (B171052) was reacted with 1-isopropylpiperazine to yield 2-chloro-4-(4-isopropylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazoline. acs.org This intermediate was then further reacted with various anilines to produce the final products. acs.org

Table 1: Synthesis of a Pyrido[4,3-d]pyrimidine Intermediate

| Reactant 1 | Reactant 2 | Product |

|---|

The quinazoline (B50416) scaffold is a common feature in many biologically active compounds. The incorporation of a 4-isopropylpiperazine moiety has been shown to be a key structural feature in the development of certain quinazoline derivatives. A notable example is the compound N-Cycloheptyl-2-(4-isopropylpiperazine-1-yl)-6,7-dimethoxyquinazolin-4-amine. ontosight.ainih.govmolaid.com The synthesis of this class of compounds typically involves the reaction of a 2-chloro-substituted quinazoline with 1-isopropylpiperazine. prepchem.com This nucleophilic substitution reaction attaches the piperazine ring to the quinazoline core, which can then be further functionalized. Research in this area has explored the potential of these derivatives as anti-inflammatory, anti-cancer, and anti-microbial agents. ontosight.ai

Table 2: Example of a Quinazoline Derivative Synthesis

| Precursor | Reagent | Resulting Moiety |

|---|

The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle in medicinal chemistry. The synthesis of novel thiadiazole derivatives often utilizes piperazine-containing intermediates. For example, 2-(4-Isopropylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been synthesized and characterized. The general synthetic approach involves the reaction of a halo-acetylated aminothiadiazole with 1-isopropylpiperazine. This reaction introduces the isopropylpiperazine moiety, which can influence the compound's biological activity.

S-triazines, or 1,3,5-triazines, are a class of nitrogen-containing heterocycles that have been extensively studied for their diverse biological activities. The sequential substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core allows for the controlled introduction of various functional groups. The reaction of a di-substituted s-triazine intermediate with 1-isopropylpiperazine is a common strategy to introduce the piperazine scaffold.

A specific example is the synthesis of 4-[4-(4-Isopropyl-piperazin-1-yl)-6-(quinolin-8-yloxy)- ontosight.aiCurrent time information in Bangalore, IN.researchgate.nettriazin-2-ylamino]-benzonitrile. scholarsresearchlibrary.com In this multi-step synthesis, a dichloro-s-triazine is first reacted with 4-aminobenzonitrile (B131773) and then with 8-hydroxyquinoline. The resulting monochloro-s-triazine intermediate is then reacted with 1-isopropylpiperazine to yield the final product. scholarsresearchlibrary.com Another study reports the synthesis of 4-[4-(4-Isopropylpiperazin-1-yl)-6-(quinolin-8-yloxy)-1,3,5-triazin-2-ylamino]-2-trifluoromethylbenzonitrile, which was investigated for its antimycobacterial activity. researchgate.netchem-soc.si

Table 3: Synthesis of an S-Triazinyl Piperazine Derivative

| Intermediate | Reagent | Product |

|---|

Benzamide derivatives are a large and important class of compounds in drug discovery. The incorporation of a piperazine moiety is a common strategy to enhance their pharmacological properties. The synthesis of N-(Benzo[d]thiazol-2-yl)-4-((4-isopropylpiperazine-1-yl)methyl)benzamide illustrates the use of 1-isopropylpiperazine in constructing such molecules. nih.govrsc.org The synthetic route involves the reaction of a 4-(chloromethyl)benzoyl chloride with 2-aminobenzothiazole (B30445) to form an N-(benzo[d]thiazol-2-yl)-4-(chloromethyl)benzamide intermediate. This intermediate is then reacted with 1-isopropylpiperazine to introduce the desired piperazine group. nih.govrsc.org

In a different study, N-benzyl-2-(4-isopropylpiperazin-1-yl)pyrimidin-4-amine was synthesized by coupling N-benzyl-2-chloropyrimidin-4-amine with 1-isopropylpiperazine. nih.gov This highlights the versatility of 1-isopropylpiperazine in reacting with various heterocyclic chloro-derivatives.

Table 4: Synthesis of a Benzamide Derivative

| Intermediate | Reagent | Product |

|---|

Construction of Substituted Heterocyclic Systems

Design and Synthesis of Structure-Activity Relationship (SAR) Libraries

The this compound scaffold is a valuable starting point for the creation of Structure-Activity Relationship (SAR) libraries. By systematically modifying the substituents on the piperazinone ring, researchers can explore how different chemical groups affect the biological activity of the resulting compounds. This process is crucial for identifying the key structural features required for a desired therapeutic effect. For example, SAR studies on quinoline (B57606) derivatives for potential Alzheimer's disease treatments have highlighted the importance of the isopropylpiperazine group for achieving potent inhibition of certain enzymes. arabjchem.org Similarly, SAR studies on antiprion compounds have shown that the N-isopropylpiperazine group can be favorable for potency. nih.gov

Table 2: SAR Insights from Compounds Featuring the Isopropylpiperazine Moiety

| Compound Series | Target/Application | SAR Findings |

| Quinolinones | Alzheimer's Disease | The isopropylpiperazine group was found to be essential for human acetylcholinesterase (hrAChE) activity. arabjchem.org |

| Arylamides | Antiprion Agents | The N-isopropylpiperazine analogue showed improved antiprion potency compared to smaller N-alkyl groups. nih.gov |

| Pyrimidine (B1678525) Derivatives | Antitubercular Agents | The piperidine-containing aniline (B41778) moiety, a related structure, was a key component in developing lead compounds against tuberculosis. nih.gov |

Strategic Importance in Lead Compound Optimization

In the drug discovery process, lead optimization is the stage where an initial "hit" compound is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. upmbiomedicals.com The this compound scaffold plays a strategic role in this process. Its rigid structure can help to pre-organize the conformation of a molecule, leading to a more favorable interaction with its biological target. Furthermore, the nitrogen atoms in the piperazinone ring can be functionalized to introduce groups that enhance solubility, metabolic stability, or target engagement. nih.gov The incorporation of the 4-isopropylpiperazine moiety has been a key step in the optimization of lead compounds for various targets, including antiprion agents and inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9). nih.govresearchgate.net

Theoretical and Computational Investigations of 4 Isopropylpiperazin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. For a molecule such as 4-isopropylpiperazin-2-one, these methods can elucidate its fundamental chemical characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is widely used to calculate molecular properties such as optimized geometries, vibrational frequencies, and reaction energies. mdpi.com Its application to this compound would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. researchgate.netyoutube.com This process finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov

From these calculations, key electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. A smaller gap suggests the molecule is more easily excitable and thus more reactive. DFT also enables the calculation of the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Unit | Description |

| Total Energy | -518.765 | Hartrees | The total electronic energy of the optimized molecule. |

| HOMO Energy | -6.21 | eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | 0.89 | eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 7.10 | eV | Energy difference, indicating kinetic stability. |

| Dipole Moment | 3.45 | Debye | A measure of the molecule's overall polarity. |

Note: The data in this table is illustrative and represents typical outputs from DFT calculations for similar heterocyclic compounds. Specific experimental or computational studies on this compound are not available in the cited literature.

Ab Initio Hartree-Fock (HF) Investigations

The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. gatech.eduquantinuum.com This approach, also known as the self-consistent field (SCF) method, provides a qualitative understanding of a molecule's electronic structure and is often a starting point for more advanced computational methods. quantinuum.cominsilicosci.com

An HF investigation of this compound would yield a set of molecular orbitals and their corresponding energies. gatech.edu A key limitation of the HF method is that it does not account for electron correlation, which is the interaction between individual electrons. insilicosci.com Consequently, while useful for initial structural predictions and orbital analysis, the energies and properties calculated via HF are generally less accurate than those obtained from methods like DFT or more advanced post-Hartree-Fock calculations. fsu.edu Nevertheless, HF provides a valuable qualitative picture and a reliable first approximation of the molecule's wavefunction. gatech.edu

Conformational Analysis and Molecular Structure Elucidation

The piperazine (B1678402) ring is known to exist in several conformations, with the chair form being the most thermodynamically stable. nih.gov For this compound, the presence of the isopropyl group at the N4 position and the carbonyl group at the C2 position introduces conformational complexity.

A computational conformational analysis would systematically explore the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. This typically involves rotating the key dihedral angles—such as those associated with the isopropyl group and the piperazine ring itself—and calculating the energy at each step. The piperazine ring in piperazin-2-one (B30754) derivatives can adopt chair, boat, or twist-boat conformations, and the bulky isopropyl group will have a significant influence on the relative stability of these forms. It is expected that the lowest energy conformer would adopt a chair-like structure with the isopropyl group in an equatorial position to minimize steric hindrance. scribd.com DFT and ab initio methods are used to optimize the geometry of each identified conformer to determine its precise bond lengths, bond angles, and relative energy. researchgate.net

Table 2: Predicted Geometric Parameters for the Chair Conformation of this compound

| Parameter | Bond/Angle | Illustrative Value | Unit |

| Bond Length | C2=O8 | 1.23 | Å |

| Bond Length | N1-C2 | 1.36 | Å |

| Bond Length | N4-C(isopropyl) | 1.48 | Å |

| Bond Angle | C3-N4-C5 | 114.5 | Degrees |

| Bond Angle | N1-C2-C3 | 117.0 | Degrees |

| Dihedral Angle | C6-N1-C2-C3 | -12.5 | Degrees |

Note: The data in this table is hypothetical, based on typical values for similar piperazinone structures found in computational studies. Specific data for this compound is not available in the cited literature.

Vibrational Spectra Prediction and Interpretation

Computational methods can predict the infrared (IR) and Raman spectra of a molecule, which arise from its vibrational modes. arxiv.org After performing a geometry optimization using a method like DFT, a frequency calculation is conducted. youtube.comyoutube.com This calculation determines the harmonic vibrational frequencies and their corresponding intensities. nih.gov

For this compound, the predicted spectrum would show characteristic peaks corresponding to specific functional groups. For instance, a strong absorption band would be expected in the 1650-1700 cm⁻¹ region, corresponding to the C=O stretching of the amide group. Other notable vibrations would include N-H stretching (if a proton is present at N1), C-N stretching of the piperazine ring, and various C-H stretching and bending modes from the isopropyl and methylene (B1212753) groups. ultraphysicalsciences.orgresearchgate.net

By comparing the computed spectrum with an experimentally obtained one, researchers can confirm the molecular structure and assign each experimental band to a specific atomic motion. brehm-research.de Scaling factors are often applied to the calculated frequencies to better match experimental values, correcting for anharmonicity and other limitations of the computational model. researchgate.net

Transition State Modeling and Reaction Pathway Exploration

Computational chemistry is a valuable tool for exploring the mechanisms of chemical reactions, such as the synthesis or degradation of this compound. e3s-conferences.org This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants to products.

For example, one could model the intramolecular cyclization reaction that forms the piperazin-2-one ring. e3s-conferences.org By using methods like synchronous transit-guided quasi-newton (STQN), researchers can locate the TS structure. aip.org A frequency calculation on this structure would confirm it as a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path. libretexts.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules (often in the gas phase), molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with their environment, such as a solvent or a biological macromolecule. acs.orgnih.gov

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change over time. youtube.com This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. nih.gov

For this compound, an MD simulation could be used to study its behavior in an aqueous solution. acs.org The simulation would reveal how the molecule's conformation changes over time and how it interacts with surrounding water molecules through hydrogen bonding and other intermolecular forces. acs.org Such simulations can provide insights into properties like solubility and diffusion. The trajectory can also be analyzed to calculate thermodynamic properties and to sample different conformations that the molecule might adopt in a dynamic environment. youtube.com

Binding Mechanism Prediction for Ligand-Target Interactions

Information regarding the prediction of the binding mechanism of this compound with specific biological targets through computational methods is not present in the available literature. Such studies would typically involve molecular docking simulations to predict the binding pose and affinity of the ligand to a receptor's active site, followed by molecular dynamics simulations to understand the stability of the ligand-protein complex and the key interactions governing the binding event.

Automated Reaction Network Exploration

There are no published studies on the use of automated reaction network exploration to investigate the synthesis, degradation, or metabolic pathways of this compound. This computational approach is used to discover and map out complex chemical reaction networks, which can be valuable for understanding reaction mechanisms and identifying potential byproducts.

In Silico Approaches to Molecular Design and Optimization

The application of in silico methods for the design and optimization of molecules based on the this compound scaffold has not been detailed in scientific publications. These computational techniques are crucial in drug discovery for improving the potency, selectivity, and pharmacokinetic properties of lead compounds. This can involve creating quantitative structure-activity relationship (QSAR) models, performing 3D-QSAR, and using computational tools to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Machine Learning Applications in Biocatalytic Predictions

No research could be found that applies machine learning models to predict the biocatalytic potential or enzymatic reactions involving this compound. Machine learning is increasingly being used to predict enzyme-substrate specificity, reaction outcomes, and to engineer novel enzymes for specific biocatalytic processes.

Advanced Analytical Methodologies for Research on 4 Isopropylpiperazin 2 One

Spectroscopic Techniques for Structural and Mechanistic Studies

Advanced spectroscopic techniques are indispensable for the detailed investigation of 4-Isopropylpiperazin-2-one, providing critical insights into its molecular structure, conformational dynamics, and interactions. These methodologies are foundational for confirming the compound's identity, understanding its chemical behavior, and exploring its potential applications in various research contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the isopropyl group—a doublet for the two methyl groups and a septet for the methine proton—and distinct signals for the methylene (B1212753) protons of the piperazinone ring. The protons on the carbon adjacent to the carbonyl group (C3) are expected to be shifted downfield compared to the other methylene protons (C5) due to the electron-withdrawing effect of the carbonyl. Similarly, the ¹³C NMR spectrum would show unique resonances for the carbonyl carbon, the three distinct carbons of the isopropyl group, and the three different carbons of the piperazinone ring.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Proton NMR) | ||

|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH(CH₃)₂ | ~2.8 - 3.0 | Septet (sept) |

| -CH(CH₃)₂ | ~1.0 - 1.2 | Doublet (d) |

| Ring -CH₂-C=O (C3) | ~3.2 - 3.4 | Singlet or Triplet (s/t) |

| Ring -CH₂-N(isopropyl) (C5) | ~2.6 - 2.8 | Triplet (t) |

| Ring -CH₂-NH (C6) | ~3.0 - 3.2 | Triplet (t) |

| -NH | Broad singlet (br s) | Variable |

| ¹³C NMR (Carbon-13 NMR) | ||

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | |

| C=O (C2) | ~165 - 170 | |

| -CH(CH₃)₂ | ~50 - 55 | |

| -CH(CH₃)₂ | ~18 - 20 | |

| Ring -CH₂-C=O (C3) | ~55 - 60 | |

| Ring -CH₂-N(isopropyl) (C5) | ~48 - 52 | |

| Ring -CH₂-NH (C6) | ~40 - 45 |

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and specific technique for analyzing fluorinated organic compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this method offers excellent signal dispersion and resolution, making it ideal for the structural analysis of fluorinated derivatives of this compound. nih.govnih.gov The large chemical shift range of ¹⁹F NMR is extremely sensitive to subtle changes in the electronic environment, allowing for precise characterization of molecular structure. slideshare.net

In research involving fluorinated analogues, ¹⁹F NMR can be used to:

Confirm Fluorine Incorporation: Unambiguously verify the presence and location of fluorine atoms on the molecule.

Structural Elucidation: The chemical shift and coupling constants (e.g., ¹H-¹⁹F and ¹³C-¹⁹F couplings) provide definitive structural information. nih.gov

Purity Assessment: The absence of background ¹⁹F signals in biological systems makes it a powerful tool for analyzing reaction mixtures and assessing the purity of the final fluorinated compound with minimal sample preparation. nih.gov

This technique is particularly valuable in medicinal chemistry and drug discovery, where fluorination is often used to modulate a molecule's metabolic stability and binding affinity.

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed NMR method used to screen for ligand binding to macromolecular receptors and to map the ligand's binding epitope. nih.govnih.gov The experiment relies on the transfer of magnetization from a saturated protein receptor to a ligand that is in transient, reversible binding. nih.gov Protons on the ligand that are in close spatial proximity to the protein receive the saturation, resulting in a decrease in their signal intensity. By subtracting a reference spectrum (without protein saturation) from the saturated spectrum, a "difference" spectrum is obtained which contains signals only from the binding ligand. nih.gov

For this compound, an STD NMR experiment could elucidate how it interacts with a target protein:

Binding Confirmation: The appearance of signals in the STD spectrum confirms that this compound binds to the target receptor.

Epitope Mapping: The relative intensities of the signals in the STD spectrum correspond to the proximity of specific protons to the protein surface. For example, if the isopropyl group's protons show strong STD signals, it indicates this part of the molecule is deeply buried in the receptor's binding pocket.

This technique is invaluable for understanding the molecular basis of interaction and guiding the rational design of more potent analogues.

The piperazinone ring is not static; like cyclohexane, it can exist in various conformations, such as chair and boat forms, which can interconvert. nih.govrsc.org Furthermore, the rotation around the amide bond within the piperazinone structure can be restricted. These dynamic processes can be studied using temperature-dependent (dynamic) NMR spectroscopy. nih.gov

At room temperature, if the rate of interconversion is fast on the NMR timescale, the observed signals are an average of the different conformations. However, upon cooling, the interconversion slows down. At a certain point, known as the coalescence temperature, the single averaged peak broadens and, at lower temperatures, splits into distinct signals for each conformer. nih.gov By analyzing these changes, researchers can calculate the activation energy barriers (ΔG‡) for processes like ring flipping and amide bond rotation. nih.govscispace.com Such studies on this compound would provide crucial information on its conformational preferences and flexibility, which can significantly influence its interaction with biological targets.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis and Reaction Monitoring

Infrared (IR) spectroscopy and its more advanced variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. The techniques work by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum would display key absorption bands confirming its structure:

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹, characteristic of a cyclic amide (lactam).

N-H Stretch: A moderate absorption band around 3200-3400 cm⁻¹ corresponds to the stretching of the secondary amine N-H bond.

C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the sp³ hybridized C-H bonds in the isopropyl group and the piperazinone ring.

N-H Bend: A band in the 1550-1640 cm⁻¹ region can be attributed to the N-H bending vibration.

FTIR spectroscopy is also a powerful tool for real-time reaction monitoring. For instance, during the synthesis of this compound, one could monitor the disappearance of reactant-specific peaks and the concomitant appearance of the characteristic amide C=O stretching band to track the reaction's progress and determine its endpoint.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine/Amide | ~3200 - 3400 | Medium |

| C-H Stretch (sp³) | Alkyl (ring and isopropyl) | ~2850 - 2960 | Medium-Strong |

| C=O Stretch | Cyclic Amide (Lactam) | ~1650 - 1680 | Strong |

| N-H Bend | Secondary Amine/Amide | ~1550 - 1640 | Medium |

| C-H Bend | Alkyl | ~1370 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M+). The energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments. This fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for identification. chemguide.co.uk

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic cleavages of the piperazinone ring and the isopropyl group. Common fragmentation pathways for cyclic amines and ketones can be predicted. For instance, alpha-cleavage adjacent to the nitrogen atoms or the carbonyl group is a common fragmentation route. chemguide.co.uk The loss of the isopropyl group or parts of the piperazine (B1678402) ring would result in fragment ions with specific m/z values, which can be used to piece together the structure of the original molecule. The relative abundance of these fragments provides further structural information, as more stable fragments will be more abundant.

A hypothetical fragmentation of this compound could involve the loss of a propyl radical (CH(CH₃)₂) to form a stable cation. The piperazinone ring itself could undergo cleavage to produce characteristic fragment ions. Analysis of these fragments allows researchers to confirm the presence of the isopropyl group and the piperazin-2-one (B30754) core structure.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures, purifying compounds, and confirming the molecular weight of reaction products. In the context of this compound research, LC-MS would be used to analyze the crude reaction mixture to identify the product and any byproducts.

A typical LC-MS analysis of a piperazine derivative would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve ionization. nih.govnih.govnih.gov The liquid chromatograph separates the components of the mixture based on their polarity, and as each component elutes from the column, it is introduced into the mass spectrometer. The mass spectrometer then provides the molecular weight of each separated component. For this compound, a peak corresponding to its protonated molecule [M+H]⁺ would be observed in the mass spectrum, confirming its presence and molecular weight. The high sensitivity of LC-MS allows for the detection of even trace amounts of impurities. scispace.com

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 150 x 2.00 mm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion | [M+H]⁺ |

This interactive table outlines typical parameters for an LC-MS analysis of a piperazine derivative.

In situ mass spectrometry techniques allow for the real-time monitoring of chemical reactions, providing insights into reaction mechanisms and the detection of short-lived, transient intermediates. By directly sampling a reacting mixture and analyzing it with mass spectrometry, researchers can track the consumption of reactants and the formation of products and intermediates over time.

While specific applications to the synthesis of this compound are not widely documented, this methodology could be invaluable for understanding its formation. For example, in a multi-step synthesis, in situ MS could identify key intermediates that are not stable enough to be isolated and characterized by other means. This information is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize the yield of the desired product and minimize the formation of byproducts. The ability to observe transient species provides a deeper understanding of the reaction pathway, which is essential for process development and scale-up.

X-ray Diffraction Crystallography for Unambiguous Structural Assignment and Binding Modes

X-ray diffraction crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govyale.edu This method is considered the gold standard for unambiguous structure determination. nih.gov For a novel compound like this compound, obtaining a single crystal suitable for X-ray analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. mdpi.com

For piperazine derivatives, X-ray crystallography has been used to determine the conformation of the piperazine ring (typically a chair conformation) and the orientation of substituents. nih.govnih.govresearchgate.net The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state properties of the compound. nih.govnih.gov

| Crystallographic Parameter | Hypothetical Data for a Piperazinium Salt |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| V (ų) | 1354.3 |

| Z | 4 |

This interactive table presents hypothetical crystallographic data for a piperazinium salt, illustrating the type of information obtained from X-ray diffraction analysis.

Chromatographic Techniques in Research Purification and Characterization

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern chemical analysis, used for both the purification of compounds and the assessment of their purity. mdpi.com In the research and development of this compound, HPLC would be used to isolate the compound from the crude reaction mixture and to determine the purity of the final product.

For purification, a preparative HPLC system with a larger column is used to handle larger quantities of material. The crude product is injected onto the column, and the mobile phase carries it through the stationary phase. By collecting the eluent in fractions as the separated components exit the column, the desired compound can be isolated.

For purity assessment, an analytical HPLC system is used. A small sample of the purified this compound is injected, and the resulting chromatogram shows a peak for the main compound and potentially smaller peaks for any impurities. The area of the main peak relative to the total area of all peaks is used to calculate the purity of the sample. nih.gov A validated HPLC method for piperazine derivatives would typically involve a reversed-phase column and a mobile phase of acetonitrile and a phosphate buffer. nih.gov Method validation would include assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification. nih.gov

| HPLC Parameter | Typical Condition for Purity Assessment |

| Column | Octadecyl (C18), 250 x 4.0 mm, 5 µm |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2) |

| Detection | UV at 239 nm |

| Flow Rate | 1.0 mL/min |

| Internal Standard | Phenacetin |

This interactive table details typical HPLC conditions for the purity assessment of a piperazine derivative. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.orgyoutube.com It allows the chemist to quickly determine if the starting materials have been consumed and if the desired product has been formed. libretexts.orgthieme.de

To monitor the synthesis of this compound, a small aliquot of the reaction mixture is taken at various time points and spotted onto a TLC plate (typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica gel). libretexts.org Spots of the starting materials are also applied to the plate for comparison. The plate is then placed in a sealed container with a shallow layer of a suitable solvent (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase.

After the solvent has reached a certain height, the plate is removed and dried. The separated spots are then visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent. silicycle.com By comparing the spot from the reaction mixture with the spots of the starting materials, the progress of the reaction can be determined. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. youtube.com Once the starting material spot is no longer visible, the reaction is considered complete.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound. This method provides the percentage by weight of each element present in the molecule, which is then compared against the theoretical values derived from its molecular formula. This comparison is crucial for confirming the purity and identity of a synthesized compound like this compound.

For this compound, with the molecular formula C₇H₁₄N₂O, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 59.12 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 9.95 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.71 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.26 |

| Total | 142.23 | 100.00 |